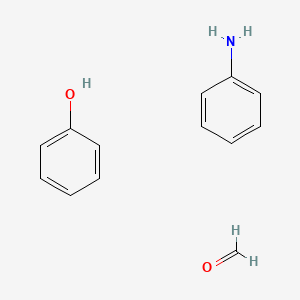

Phenol-Formaldehyde Aniline

Description

Historical Context and Evolution of Phenolic Resin Chemistry

The journey into the world of synthetic polymers began in the 19th century with scientists experimenting with natural polymers like cellulose (B213188) and rubber. numberanalytics.compolymer-search.com Key figures such as Henri Braconnot, who worked with cellulose derivatives in 1811, and Charles Goodyear, who discovered the vulcanization of rubber in 1839, laid the essential groundwork for the field of polymer chemistry. numberanalytics.compolymer-search.com However, it was the Belgian-American chemist Leo Baekeland who, in 1907, invented the first entirely synthetic plastic, Bakelite. polymer-search.comsciencehistory.orgdiscoveringbelgium.comthoughtco.com

Baekeland's invention was the result of his investigation into the reactions between phenol (B47542) and formaldehyde (B43269). sciencehistory.orgbritannica.com His initial goal was to create a synthetic substitute for shellac, a natural resin used for insulation. discoveringbelgium.com By carefully controlling temperature and pressure, he produced a hard, moldable plastic from these two reagents. sciencehistory.org This thermosetting phenol-formaldehyde resin was a groundbreaking discovery, marking the beginning of the age of plastics and demonstrating that materials could be engineered with properties not found in nature. polymer-search.combioimpulse.frcapitalresin.com

Baekeland's work led to the commercialization of two types of phenolic resins: Resols and Novolacs. acs.org Resols, produced under basic conditions with an excess of formaldehyde, are self-curing. wikipedia.orgunina.it Novolacs, on the other hand, are made with an excess of phenol under acidic conditions and require a curing agent, such as hexamethylenetetramine, to form a cross-linked network. wikipedia.orgunina.it The immense success of Bakelite, marketed as "The Material of a Thousand Uses," spurred further research and development in phenolic resins, leading to their use in a vast array of applications, from electrical components and automotive parts to adhesives and coatings. thoughtco.combioimpulse.fracs.org

Emergence of Aniline-Modified Phenolic Systems

As the applications for phenolic resins expanded, so did the demand for materials with tailored properties. While traditional phenol-formaldehyde resins offered excellent heat resistance, dimensional stability, and electrical insulation, they were also known for their brittleness. google.com This limitation prompted researchers to explore chemical modifications to enhance their performance characteristics.

The incorporation of aromatic amines, particularly aniline (B41778), into the phenol-formaldehyde matrix emerged as a significant area of research. sci-hub.se Aniline, being a weakly basic compound, can act as a catalyst in the resin formation process. sci-hub.se More importantly, the amine groups on aniline can react with formaldehyde, leading to its incorporation into the polymer backbone. sci-hub.seasianpubs.org This modification was found to improve properties such as mechanical strength and heat resistance. sci-hub.se

The synthesis of these modified resins can be achieved by adding aniline, phenol, and formaldehyde sequentially into the reaction vessel. sci-hub.se The resulting products are essentially terpolymers, containing units derived from all three monomers. asianpubs.org The introduction of aniline creates a more complex, three-dimensional network structure, which can be further cross-linked to produce materials with enhanced thermal stability and chemical resistance. wikipedia.org The development of aniline-modified phenolic systems was driven by the need for higher-performance materials for demanding applications in industries like aerospace and electronics. asianpubs.org

Classification and General Overview of Phenol-Formaldehyde Aniline Condensation Products

Phenol-formaldehyde-aniline condensation products are a class of thermosetting polymers formed through the reaction of phenol, formaldehyde, and aniline. koreascience.kr The structure and properties of these resins are highly dependent on the molar ratios of the reactants, the type of catalyst used (acidic or basic), and the reaction conditions. wikipedia.orgmdpi.com

The general reaction involves the formation of hydroxymethyl phenols and the reaction of formaldehyde with aniline. wikipedia.orgasianpubs.org These intermediates then condense to form a complex, cross-linked network. The aniline units are primarily linked into the polymer structure via methylene (B1212753) bridges. minia.edu.eg

A key characteristic of these systems is their classification as terpolymers, as they are derived from three distinct monomers. asianpubs.org The properties of the final cured resin can be tailored by adjusting the relative amounts of phenol and aniline. For instance, increasing the aniline content can lead to resins with improved flexibility and impact strength, addressing the inherent brittleness of conventional phenolic resins. google.comgoogle.com These modified resins have found utility as adhesives, particularly for wood, and in molding compositions for electrical applications. google.comgoogle.com Further modifications, such as reacting the phenol-formaldehyde-aniline condensation product with epoxidized soya oil, have been explored to create internally plasticized resins with even greater flexibility. google.com

Below is an interactive data table summarizing the classification and key features of these condensation products.

| Classification | Monomers | Key Structural Features | Notable Properties |

| Aniline-Modified Phenolic Resin | Phenol, Formaldehyde, Aniline | Terpolymer with phenol and aniline units linked by methylene bridges. | Improved mechanical strength and heat resistance compared to standard phenolic resins. sci-hub.se |

| Arylamine-Modified Phenolic Resole Resins | Phenol, Aldehyde (e.g., Formaldehyde), Aniline, Difunctional Arylamine | Resole structure with reactive alkylol groups, modified with both aniline and a difunctional arylamine. | Fast curing times and good physical properties for applications like wood adhesives. google.com |

| Internally Plasticized Phenol-Formaldehyde-Aniline Resin | Phenol-Formaldehyde-Aniline Condensation Product, Epoxidized Soya Oil | Phenolic resin backbone with plasticizing epoxy groups incorporated. | Enhanced flexibility and reduced brittleness in the cured state. google.com |

| Phenol-Amine-Formaldehyde Resin | Phenol, Aniline, Diphenylamine, Aldehyde (e.g., Formaldehyde) | Complex resin with both primary (aniline) and secondary (diphenylamine) amines incorporated. | Combination of good electrical and physical properties. google.com |

Properties

CAS No. |

24937-74-4 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

aniline;formaldehyde;phenol |

InChI |

InChI=1S/C6H7N.C6H6O.CH2O/c2*7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1-5,7H;1H2 |

InChI Key |

FNYYWLDEYHKLEG-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C=C1)N.C1=CC=C(C=C1)O |

Related CAS |

24937-74-4 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Phenol Formaldehyde Aniline Resins

Condensation Reactions of Phenol (B47542), Aniline (B41778), and Formaldehyde (B43269)

The formation of PFA resins proceeds through a step-growth polymerization mechanism. ajchem-a.comyoutube.com The reaction involves the electrophilic substitution on the aromatic rings of phenol and aniline by formaldehyde, leading to the formation of hydroxymethyl and aminomethyl derivatives, respectively. These intermediates then condense with each other and with unreacted phenol and aniline molecules to form methylene (B1212753) bridges, creating a cross-linked three-dimensional network. youtube.comminia.edu.eg

A key reaction in the synthesis of phenol-formaldehyde-aniline resins is the Mannich reaction, which is a three-component organic reaction involving an aldehyde (formaldehyde), a primary or secondary amine (aniline), and a compound containing an acidic proton (phenol). wikipedia.orgbyjus.com The mechanism begins with the nucleophilic addition of the amine to the carbonyl group of formaldehyde, followed by dehydration to form a reactive electrophilic species known as an iminium ion. wikipedia.orgadichemistry.com

The phenol, existing in equilibrium with its more reactive phenoxide form, then acts as a nucleophile. minia.edu.eg The electron-rich ortho and para positions of the phenol ring attack the iminium ion in an electrophilic aromatic substitution reaction. This results in the formation of aminomethylated phenols, which are key building blocks for the growing polymer chain. wikipedia.orgadichemistry.com This reaction is a condensation reaction as it involves the elimination of a small molecule, in this case, water. wikipedia.org

One-pot synthesis is a common and efficient method for preparing phenol-formaldehyde-aniline resins. In this approach, all reactants—phenol, aniline, and formaldehyde—are charged into a single reactor, often along with a catalyst. ajchem-a.comprepchem.com The reaction mixture is then heated to a specific temperature, typically around 80-90°C, to initiate the condensation reactions. ajchem-a.comprepchem.com

An example of a one-pot procedure involves charging a reactor with a mixture of phenol and aniline, heating it, and then feeding formaldehyde into the reactor while maintaining the temperature. prepchem.com After the addition of formaldehyde is complete, the temperature is raised further to facilitate the removal of water formed during condensation, driving the polymerization reaction to completion. prepchem.com Another one-pot method involves mixing phenol, aniline, formaldehyde, and a catalyst like magnesium hydroxide (B78521) in a round-bottom flask and refluxing the mixture for several hours. ajchem-a.com The water is subsequently removed by vacuum distillation to yield the final resin. ajchem-a.com

Catalysis in Phenol-Formaldehyde Aniline Resin Synthesis

Catalysts play a crucial role in controlling the reaction rate, molecular structure, and final properties of phenol-formaldehyde-aniline resins. The choice of an acidic or basic catalyst determines whether the resulting resin is of the novolac or resol type. youtube.comminia.edu.eg

Basic catalysts are used to produce resol-type resins, where the molar ratio of formaldehyde to phenol is typically greater than one. minia.edu.eg In the synthesis of phenol-aniline-formaldehyde resins, bases like ammonia (B1221849), magnesium hydroxide, and calcium hydroxide are employed. ajchem-a.com

Ammonia is a common basic catalyst in the synthesis of resol resins. ajchem-a.com It can be generated in situ from reagents like magnesium hydroxide and ammonium (B1175870) chloride. ajchem-a.com

Magnesium Hydroxide (Mg(OH)₂) and other magnesium-based catalysts are preferred for synthesizing PAF resol resins. Bivalent metal ions like Mg²⁺ are reported to promote the polymerization of ortho-methylol groups. ajchem-a.com

**Calcium Hydroxide (Ca(OH)₂) ** is another alkaline earth metal hydroxide used as a catalyst. It can impart better moisture stability to the resulting resin. A key advantage is that it can be easily precipitated from the condensation product by adding acids like dilute sulfuric acid. ajchem-a.com

| Catalyst | Catalyst Type | Typical Role in Synthesis |

|---|---|---|

| Ammonia | Basic | Promotes formation of resol-type resins. Can be generated in situ. ajchem-a.com |

| Magnesium Hydroxide | Basic | Used for synthesis of PAF resol resins; Mg²⁺ ions may promote ortho-methylol group polymerization. ajchem-a.com |

| Calcium Hydroxide | Basic | Imparts moisture stability; easily removed from the product. ajchem-a.com |

| p-Toluenesulfonic Acid | Acid | Used in the curing of phenolic resins and can be employed in novolac-type synthesis. ajchem-a.com |

Acid catalysts are traditionally used to produce novolac-type resins, where the molar ratio of formaldehyde to phenol is less than one. Strong acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are commonly used for the curing of phenolic resins. ajchem-a.com In the context of phenol-aniline-formaldehyde synthesis, these acids can catalyze the condensation reactions that form methylene bridges between the aromatic rings. The reaction is typically carried out at elevated temperatures. chemrxiv.org

Heterogeneous catalysis offers advantages in polymer synthesis, primarily in the ease of separation of the catalyst from the reaction mixture, which simplifies purification and allows for potential catalyst reuse. iupac.org Polymer-supported catalysts are a form of heterogeneous catalyst where the active catalytic species are immobilized on a polymer matrix, often in the form of beads. iupac.org

While specific examples of polymer-supported catalysts for the synthesis of phenol-formaldehyde-aniline resins are not extensively detailed in the provided literature, the principle can be applied. For instance, polymer-supported metal complexes or nanoparticles can be used to catalyze polymerization reactions. rsc.orgresearchgate.net These catalysts are designed to be insoluble in the reaction medium, facilitating their removal by simple filtration after the reaction is complete. iupac.org This approach is gaining attention in various polymerization processes for its efficiency and contribution to greener chemistry. researchgate.net

Ionic Liquid Catalysis in Related Systems

Ionic liquids (ILs) have emerged as a subject of significant interest in polymer science due to their unique properties, including low volatility, high thermal stability, and designable structures. nih.gov While specific research on ionic liquid catalysis in the direct synthesis of phenol-formaldehyde-aniline (PFA) resins is nascent, their application in related phenol-formaldehyde (PF) systems provides valuable insights into their potential role. ILs have been utilized both as catalysts and as modification agents for PF resins, suggesting possible pathways for PFA resin synthesis. nih.govscispace.com

In the modification of PF adhesives, ionic liquids have been shown to improve the adhesion properties significantly. scispace.com For instance, the in-situ blending of the ionic liquid [HeMIM]Cl with phenol and formaldehyde during the synthesis of a PF adhesive resulted in a product with a lower free formaldehyde content and markedly improved tensile shear strength. scispace.com The polymerization of phenol and formaldehyde has also been carried out directly in room temperature ionic liquids (RTILs), which act as the reaction medium. researchgate.net The properties of the resulting phenolic polymers, such as molecular weight and polydispersity, were found to be influenced by the nature of the anions in the imidazolium-based salts used. researchgate.net

Furthermore, ionic liquids have been employed to enhance the properties of PF-based composites. Transparent, ion-conductive hybrids have been prepared through the in-situ polymerization of phenol monomers within an ionic liquid, resulting in materials with high thermal stability and ionic conductivity. acs.org ILs have also been used as solvents for biomass, such as corn stalks, which is then blended with phenol and formaldehyde to create modified phenolic resin composites with significantly improved mechanical properties. researchgate.net These examples highlight the versatility of ionic liquids in phenolic resin chemistry, suggesting their potential to act as effective catalysts or reaction media in the synthesis of PFA resins, potentially influencing reaction kinetics and final polymer properties. researchgate.netacs.orgresearchgate.net

Influence of Reaction Parameters on Resin Formation

The formation and final properties of phenol-formaldehyde-aniline resins are critically dependent on several key reaction parameters. These variables, including the molar ratio of the monomers, temperature, pressure, and the solvent system, dictate the resin's structure, molecular weight, thermal stability, and other performance characteristics. ajchem-a.commodares.ac.ir

Monomer Molar Ratios (Phenol/Aniline/Formaldehyde)

The molar ratio of formaldehyde to phenol (F/P) is a determining factor in the synthesis of phenolic resins, distinguishing between the formation of novolac and resol type resins. nih.govyoutube.com Resol resins are produced under alkaline conditions with a molar excess of formaldehyde, typically with an F/P ratio between 1 and 3. ajchem-a.comchem-soc.si For phenol-aniline-formaldehyde (PAF) resol resins, the specific ratios influence properties like thermal stability and the content of unreacted free monomers in the final product. ajchem-a.com

Research on resol-type phenolic resins demonstrates that the F/P ratio directly affects the concentration of residual monomers and the formation of methylene and ether bridges that create the polymer network. researchgate.net An increase in the F/P molar ratio generally leads to a higher degree of cross-linking. researchgate.net Studies optimizing resol synthesis have shown that a specific molar ratio, such as 2.0, can yield maximum product stability. modares.ac.ir In resins where bio-based phenols partially replace synthetic phenol, the optimal F/P ratio was found to be 1:1.98 to achieve a balance of high tensile strength and low free formaldehyde content. researchgate.net The inclusion of aniline introduces another variable, with its concentration relative to phenol and formaldehyde impacting the final polymer structure and properties such as heat resistance and dielectric insulation. ajchem-a.com

| F/P Molar Ratio | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|

| 1 < F/P < 3 | Alkaline | General condition for resol resin synthesis, leading to mono- or polynuclear hydroxymethylphenols. | chem-soc.si |

| 1:1 to 1:3 | Alkaline | Typical range for producing resole resins. | ajchem-a.com |

| 2.0 | Alkaline (pH 9-10) | Resulted in maximum product stability (18 days). | modares.ac.ir |

| 1:1.98 | NaOH; 40% phenol replacement with bio-phenols | Optimal ratio for achieving high tensile strength (1.63 MPa) and low free formaldehyde (0.10%). | researchgate.net |

Temperature and Pressure Effects

Temperature is a critical parameter throughout the synthesis and curing of PFA resins. The initial reaction to form the prepolymer is typically conducted at elevated temperatures, for example, refluxing at 80°C for several hours. ajchem-a.com The synthesis of resol resins often involves heating reactants to temperatures between 60°C and 100°C. google.com Specifically, temperatures of 90-95°C have been identified as optimal for achieving maximum product stability in some formulations. modares.ac.ir

The curing process, where the liquid resin transforms into a solid, three-dimensional network, is also highly temperature-dependent. For resol-type resins, this cross-linking occurs upon further heating, often around 120°C, which causes the elimination of water molecules and the formation of methylene and methyl ether bridges. multiscreensite.comwikipedia.org The thermal stability of the final cured PAF resin is significant, with decomposition of the methylene linkages occurring at temperatures in the range of 510 to 550°C. ajchem-a.com

Pressure is another important variable, particularly during the synthesis and dehydration steps. The production of resole resins can be carried out under reduced pressure (e.g., 11-26 inches of Hg) to facilitate the removal of water—both the water added with aqueous formaldehyde and the water formed during the condensation reaction. google.com This allows for the reaction volume to be kept relatively constant and can influence the final properties of the resin. google.com

| Process Stage | Temperature Range (°C) | Effect | Reference |

|---|---|---|---|

| Initial Synthesis (Prepolymer) | 60 - 100 | Typical temperature range for the initial reaction. | google.com |

| Initial Synthesis (PAF Resol) | 80 | Reaction temperature for refluxing phenol, aniline, and formaldehyde. | ajchem-a.com |

| Optimized Synthesis | 90 - 95 | Identified as optimal for achieving maximum product stability. | modares.ac.ir |

| Curing (Cross-linking) | ~120 | Temperature for cross-linking of resoles to form a 3D network. | multiscreensite.comwikipedia.org |

| Curing (General) | >125 | Initiates more complex molecular rearrangements and condensation reactions. | mdpi.com |

| Thermal Decomposition | 510 - 550 | Temperature range for the breakage of methylene linkages in the cured resin. | ajchem-a.com |

Solvent Systems and Reaction Mediums

The reaction medium plays a crucial role in the synthesis of PFA resins. Often, the reaction is carried out using an aqueous solution of formaldehyde (formalin), making water a primary component of the reaction medium. google.comgoogle.com However, the presence of excess water can be disadvantageous, requiring larger reactor volumes. google.com To manage this, azeotroping agents such as xylene or toluene (B28343) may be used to aid in the removal of water during the reaction. google.com

In the context of creating more sustainable resins, alternative solvent systems are being explored. For instance, "green" solvents like levulinic acid have been used for the extraction of lignin (B12514952) from biomass, with the resulting lignin being used to partially replace phenol in the synthesis of bio-based phenol-formaldehyde resins. nih.gov The choice of solvent or reaction medium can affect the reactivity of the monomers and the properties of the resulting resin. For example, the use of different types of lignin, which can be considered part of the reactant medium, influences the viscosity and gelation kinetics of the final resin. nih.gov

Novel Synthetic Approaches and Resin Modifications

To address environmental concerns and enhance resin properties, research has focused on developing novel synthetic pathways and modifications for phenolic resins. These approaches include the incorporation of sustainable raw materials and the chemical modification of the polymer structure to improve performance. researchgate.netorientjchem.org

Utilization of Bio-Based Feedstocks for Sustainable Resin Production

A significant trend in phenolic resin production is the substitution of petroleum-derived phenol and formaldehyde with renewable, bio-based alternatives. researchgate.netnih.govnih.gov This shift is driven by the need to reduce dependence on fossil fuels and develop more environmentally friendly materials. epra.eu

Lignin, a complex aromatic biopolymer and a major component of lignocellulosic biomass, is a prime candidate to replace phenol due to its inherent phenolic structure. nih.govmdpi.comnih.gov Lignin can be sourced as a byproduct from the pulping industry and can be incorporated into PF resin synthesis, although its lower reactivity compared to phenol can necessitate pretreatment or modification to be effective. nih.govmdpi.com Other natural polyphenols, such as tannins (extracted from tree bark) and cardanol (B1251761) (from cashew nut shell liquid), are also extensively studied as partial or full replacements for phenol. researchgate.netnih.govnih.gov

Similarly, efforts are underway to replace formaldehyde with bio-based aldehydes. Compounds like hydroxymethylfurfural (HMF) and glyoxal (B1671930), which can be derived from biomass, are being investigated as sustainable alternatives. researchgate.netnih.gov The use of these bio-based feedstocks not only improves the environmental profile of the resins but can also introduce new functionalities and properties. nih.govepra.eu For example, incorporating lignin can, in some cases, yield resins with higher thermal stability than their purely synthetic counterparts. nih.gov

| Feedstock | Replaces | Source | Reference |

|---|---|---|---|

| Lignin | Phenol | Lignocellulosic biomass (e.g., wood, agricultural waste) | nih.govmdpi.comresearchgate.netnih.gov |

| Tannin | Phenol | Bark and wood of trees | researchgate.netnih.govnih.gov |

| Cardanol | Phenol | Cashew Nut Shell Liquid (CNSL) | researchgate.netnih.govnih.gov |

| Hydroxymethylfurfural (HMF) | Formaldehyde | Biomass (carbohydrates) | researchgate.netnih.gov |

| Glyoxal | Formaldehyde | Biomass | researchgate.netnih.gov |

Chemical Functionalization and Polymer Blending Strategies

The properties of phenol-formaldehyde-aniline resins can be further tailored for specific applications through chemical functionalization and polymer blending. These strategies aim to enhance characteristics such as mechanical strength, thermal stability, electrical properties, and processability.

Chemical Functionalization Chemical modification involves introducing new functional groups into the PFA polymer backbone. This can be achieved during the synthesis process or as a post-polymerization treatment. For instance, other aldehydes like furfural (B47365) or glyoxal can be used in conjunction with or as a partial replacement for formaldehyde to alter the resin's structure and properties. researchgate.net Similarly, substituted phenols can be incorporated to modify the polymer chain. researchgate.net

Another functionalization approach involves reacting the PFA resin with other chemical compounds. For example, modifying the resin with reducing sugars involves preparing a partial condensation product of phenol and formaldehyde, and separately reacting aniline with a sugar like levulose. google.com The two intermediate products are then mixed and heated to form a water-insoluble, thermosetting resin. google.com This modification can improve specific properties of the final product.

Polymer Blending Blending PFA resins with other polymers is a common strategy to create materials with a combination of desirable properties from each component. A significant application of this strategy is in the electrical components industry, where blends are formulated to achieve superior dimensional stability and electrical insulation. google.com

A notable example is the blending of PFA resins with melamine-formaldehyde (MF) resins. google.com In this approach, separately prepared and finely ground fusible PFA and MF resins are blended, often with a filler material. google.com The ratio of the two resins can be adjusted to optimize the final properties of the molded article. For instance, compositions can range from 95-30% melamine (B1676169) resin to 5-70% aniline-phenol resin by total weight. google.com Such blends are used in heat and pressure molding to produce thermoset articles for applications like ignition systems. google.com

Table of Mentioned Compounds

Reaction Mechanisms and Kinetic Investigations of Phenol Formaldehyde Aniline Polymerization

Mechanistic Insights into Formaldehyde (B43269) Reactions with Phenols

The reaction between phenol (B47542) and formaldehyde is a step-growth polymerization that can be catalyzed by either acids or bases, leading to the formation of phenolic resins. wikipedia.orgminia.edu.eg The reaction conditions, particularly pH and temperature, significantly influence the structure of the resulting polymer. wikipedia.orgchem-soc.si The initial stage of the reaction involves the formation of hydroxymethyl phenols, which are precursors to the final cross-linked polymer network. wikipedia.org

Electrophilic Aromatic Substitution Pathways

The fundamental mechanism for the reaction of formaldehyde with phenol is electrophilic aromatic substitution. acs.org In base-catalyzed reactions, the phenol is deprotonated to form a phenoxide anion (C₆H₅O⁻). wikipedia.orgminia.edu.eg This anion is a highly reactive species because the negative charge is delocalized across the aromatic ring, which strongly activates the ortho and para positions (sites 2, 4, and 6) for electrophilic attack. wikipedia.orgminia.edu.eg The activated ring then reacts with the electrophilic carbon of formaldehyde. wikipedia.org The rate of this base-catalyzed reaction generally increases with pH, reaching an optimum around a pH of 10. wikipedia.orgminia.edu.eg In acid-catalyzed reactions, the formaldehyde is protonated, increasing its electrophilic character and facilitating the attack by the phenol ring. ulster.ac.uk Computational chemistry studies have been employed to further elucidate these reaction mechanisms and predict the reactivities of various phenolic compounds with formaldehyde. semanticscholar.org

Formation of Methylol and Methylene (B1212753) Bridges

The initial electrophilic substitution reaction results in the addition of a hydroxymethyl group (-CH₂OH), also known as a methylol group, to the phenol ring at the ortho and/or para positions. wikipedia.org This leads to the formation of a mixture of mono-, di-, and tri-hydroxymethylphenols. ajchem-a.com

Subsequent heating of these methylol phenols, typically to around 120°C, initiates the condensation stage. wikipedia.orgminia.edu.eg During this stage, the hydroxymethyl groups react with other phenol molecules (either at an activated ring position or with another methylol group) to form stable linkages, eliminating water in the process. wikipedia.org These linkages are primarily methylene bridges (-CH₂-), which connect the phenolic units. wikipedia.orgwikipedia.orgnih.govtum.de In some cases, particularly under basic conditions (resole formation), methyl ether bridges (-CH₂-O-CH₂-) can also form from the condensation of two hydroxymethyl groups. wikipedia.orgminia.edu.eg This progressive formation of bridges results in a highly cross-linked, three-dimensional thermoset polymer network, which is characteristic of cured phenolic resins. wikipedia.orgminia.edu.eg

| Intermediate/Structure | Description | Role in Polymerization |

|---|---|---|

| Phenoxide Anion | Phenol molecule that has lost a proton from the hydroxyl group, forming C₆H₅O⁻. Predominant in base-catalyzed reactions. | Acts as the activated nucleophile that attacks formaldehyde, initiating the electrophilic aromatic substitution. wikipedia.orgminia.edu.eg |

| Hydroxymethylphenols (Methylol Phenols) | Phenol with one or more -CH₂OH groups attached to the aromatic ring at ortho and/or para positions. | Initial products of the phenol-formaldehyde addition reaction. They are the monomers for the subsequent condensation and cross-linking steps. wikipedia.orgajchem-a.com |

| Methylene Bridge | An -CH₂- group linking two phenolic rings. | The primary structural linkage in the final cured resin, forming a stable, cross-linked network. Formed by the condensation of a hydroxymethyl group with an activated site on another phenol ring. wikipedia.orgwikipedia.org |

| Methyl Ether Bridge | A -CH₂-O-CH₂- group linking two phenolic rings. | A secondary linkage formed, especially in resoles, from the condensation of two hydroxymethyl groups. These can be less stable than methylene bridges and may convert to methylene bridges with the elimination of formaldehyde at high temperatures. wikipedia.org |

Mechanistic Pathways for Aniline-Formaldehyde Condensation

The condensation of aniline (B41778) with formaldehyde proceeds through a series of steps to form polymeric structures linked by methylene bridges, analogous to phenol-formaldehyde resins. chemedx.org The reaction is typically conducted in an acidic medium, where the acid acts as a catalyst. ulster.ac.ukresearchgate.net The mechanism involves the initial reaction at the amine group followed by electrophilic substitution on the aniline ring. mdpi.comnih.gov

Formation and Role of N-Hydroxymethyl Aniline Intermediates

The first step in the aniline-formaldehyde reaction is the nucleophilic addition of the aniline's amino group to the carbonyl carbon of formaldehyde. mdpi.comnih.gov This reaction leads to the formation of N-hydroxymethyl aniline (also referred to as N-methylol aniline). researchgate.netmdpi.comnih.gov This intermediate is a crucial component in the polymerization pathway. mdpi.comrhhz.net The formation of this N-hydroxymethyl amine occurs via a zwitterionic intermediate. dur.ac.uk Under neutral conditions, it has been ascertained that formaldehyde and aniline interact at the nitrogen atom to form these N-methylol aniline derivatives. researchgate.net

Formation of Iminium Intermediates

In an acidic medium, the N-hydroxymethyl aniline intermediate is unstable and readily undergoes dehydration. mdpi.comnih.gov The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). The subsequent loss of water results in the formation of a resonance-stabilized cation known as an N-methylidene anilinium ion, which is a type of iminium intermediate. mdpi.comnih.govdur.ac.uknih.gov This iminium ion is a potent electrophile. It is this electrophilic species that then attacks the electron-rich aromatic ring of another aniline molecule, typically at the para position, leading to the formation of aminobenzylanilines and subsequently the methylene bridges that characterize the polymer backbone. mdpi.comacs.org

Byproduct Generation in Aniline-Formaldehyde Reactions

Several side reactions can occur during the aniline-formaldehyde condensation, leading to the formation of various byproducts. mdpi.com Computational studies have been used to investigate these competing reaction channels. mdpi.comnih.gov One possible side reaction is the further reaction of the N-methylidene anilinium intermediate with aniline to form an aminal, which can be a kinetic dead-end. mdpi.comnih.govnih.gov The electrophilic attack can also occur at the ortho position of the aniline ring, leading to the formation of different isomers, such as 2,4'-methylenedianiline (B31333) (2,4-MDA) in addition to the desired 4,4'-MDA. nih.gov Other initial products that have been identified include 4-aminobenzyl alcohol and N-(4-aminobenzyl)aniline. researchgate.net In some cases, cyclic trimers and other oligomeric structures can also be formed. dur.ac.ukbeilstein-journals.org The specific conditions of the condensation reaction are critical in determining the quantitative and qualitative properties of the final product mixture by influencing the prevalence of these side reactions. researchgate.net

| Step | Reactants | Key Intermediate/Species | Product | Description |

|---|---|---|---|---|

| 1. Addition | Aniline, Formaldehyde | Zwitterionic intermediate | N-Hydroxymethyl aniline | The nucleophilic nitrogen of aniline attacks the electrophilic carbon of formaldehyde to form an initial adduct. mdpi.comnih.govdur.ac.uk |

| 2. Dehydration | N-Hydroxymethyl aniline, Acid (H⁺) | Protonated N-hydroxymethyl aniline | Iminium intermediate (N-methylidene anilinium) + H₂O | In acidic conditions, the hydroxyl group is protonated and eliminated as water, forming a reactive electrophilic iminium ion. mdpi.comnih.govnih.gov |

| 3. Electrophilic Aromatic Substitution | Iminium intermediate, Aniline | - | N-(p-aminobenzyl)aniline (PABA) | The electrophilic iminium ion attacks the electron-rich ring of a second aniline molecule, forming a C-C bond and creating a dimer. mdpi.com |

| 4. Rearrangement & Polymerization | N-(p-aminobenzyl)aniline | 4-aminobenzylium | Methylenedianiline (MDA) isomers and higher oligomers | PABA can rearrange and react further with other aniline or intermediate species to build the polymer chain with methylene bridges. mdpi.com |

Interplay of Phenol, Aniline, and Formaldehyde in Copolymerization

The copolymerization process is characterized by a series of competing and parallel reactions involving the three primary monomers. The initial steps involve the reaction of formaldehyde with both phenol and aniline. Phenol reacts with formaldehyde to form hydroxymethylphenols, which are the precursors to the methylene bridges that connect the phenolic units in traditional phenolic resins. mgcub.ac.in Concurrently, aniline reacts with formaldehyde to form various intermediates, including N-hydroxymethyl aniline and N-methylidene anilinium ions in acidic conditions. mdpi.com

The subsequent reactions are more complex, as the intermediates derived from phenol and aniline can react with each other and with the remaining monomers. This leads to the formation of a copolymer with a heterogeneous structure containing methylene bridges between phenolic rings, as well as linkages involving the nitrogen atom of aniline. The precise nature of these linkages is highly dependent on the reaction conditions, such as the molar ratio of the reactants, the pH of the reaction medium, and the temperature. koreascience.kr

A key feature of the phenol-formaldehyde-aniline terpolymerization is the formation of benzoxazine (B1645224) ring structures. researchgate.netacs.orgresearchgate.net These heterocyclic rings are formed through the reaction of a phenolic compound, a primary amine (aniline), and formaldehyde. The reaction proceeds via the formation of a Mannich base intermediate, 2-phenylaminomethylphenol, which then reacts with formaldehyde to form the 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine ring. acs.orgrhhz.net

The formation of the benzoxazine ring is a significant pathway in the copolymerization process and has a profound impact on the properties of the final resin. The polymerization of benzoxazine monomers occurs through a ring-opening polymerization mechanism upon heating, which proceeds without the elimination of volatile byproducts. This leads to resins with near-zero volumetric shrinkage during curing, a significant advantage over traditional phenolic resins. researchgate.net

The formation of benzoxazine rings is not the only reaction occurring during the copolymerization. There are several competing and parallel reaction sequences that contribute to the final polymer structure. These include:

Self-polymerization of phenol and formaldehyde: The reaction between phenol and formaldehyde to form traditional phenolic resin structures with methylene bridges occurs concurrently with the benzoxazine formation. mgcub.ac.in

Self-polymerization of aniline and formaldehyde: Aniline and formaldehyde can also react to form aniline-formaldehyde resins, which consist of aniline units linked by methylene bridges. chemedx.org

Formation of other linkages: Besides methylene bridges and benzoxazine rings, other types of linkages can also be formed, such as dibenzyl ether bridges. ajchem-a.com

The relative rates of these competing reactions are influenced by the reaction conditions. For instance, the molar ratio of the reactants plays a crucial role in determining the predominant reaction pathway. A higher concentration of aniline will favor the formation of benzoxazine rings and aniline-formaldehyde linkages, while a higher concentration of phenol will promote the formation of traditional phenolic structures.

Polymerization Kinetics and Theoretical Modeling

The study of polymerization kinetics is essential for understanding the reaction rates and mechanisms of phenol-formaldehyde-aniline copolymerization. Experimental techniques such as differential scanning calorimetry (DSC) can be used to monitor the heat flow during the curing process and determine kinetic parameters like the activation energy. researchgate.net Theoretical modeling, particularly computational chemistry, provides valuable insights into the reaction pathways and transition states at a molecular level.

Computational chemistry methods, such as ab initio calculations and density functional theory (DFT), are powerful tools for elucidating the complex reaction pathways in phenol-formaldehyde-aniline polymerization. semanticscholar.orgresearchgate.net These methods can be used to calculate the energies of reactants, intermediates, transition states, and products for various possible reaction steps. usda.gov

By comparing the energy barriers of different pathways, it is possible to identify the most favorable reaction mechanisms. For example, computational studies have been used to investigate the mechanism of the reaction between aniline and formaldehyde, providing insights into the formation of key intermediates. mdpi.com Similarly, the reactivity of different positions on the phenol ring (ortho vs. para) towards formaldehyde has been studied using computational methods. usda.gov

Transition state theory provides a framework for relating the rate of a chemical reaction to the properties of the transition state. usda.gov In the context of phenol-formaldehyde-aniline polymerization, this theory can be used to predict the reaction rates of the various elementary steps involved in the process.

The estimation of kinetic parameters, such as the reaction order, rate constant, and activation energy, is crucial for the design and control of the polymerization process. iosrjen.org These parameters can be determined by fitting experimental data to appropriate kinetic models.

Non-isothermal methods, such as DSC, are commonly used to study the curing kinetics of thermosetting resins. researchgate.net By performing experiments at different heating rates, it is possible to determine the activation energy using methods like the Kissinger or Flynn-Wall-Ozawa methods. researchgate.net This data, combined with theoretical modeling, provides a comprehensive understanding of the kinetics of resin formation.

Below is an interactive data table summarizing the key reaction types and their significance in the polymerization process.

| Reaction Type | Reactants | Key Products/Intermediates | Significance in Final Polymer Structure |

| Hydroxymethylation of Phenol | Phenol, Formaldehyde | Hydroxymethylphenols | Precursors to methylene bridges in the phenolic network. |

| Mannich Reaction | Phenol, Aniline, Formaldehyde | 2-Phenylaminomethylphenol | Key intermediate in the formation of benzoxazine rings. |

| Benzoxazine Ring Formation | 2-Phenylaminomethylphenol, Formaldehyde | 3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine | Introduces heterocyclic rings, leading to unique curing behavior and properties. |

| Methylene Bridge Formation | Hydroxymethylphenols, Phenol | Methylene-linked phenolic units | Forms the primary backbone of the traditional phenolic resin component. |

| Aniline-Formaldehyde Condensation | Aniline, Formaldehyde | Methylene-linked aniline units | Contributes to the nitrogen-containing crosslinks in the polymer. |

| Ring-Opening Polymerization | Benzoxazine rings | Polybenzoxazine network | Curing mechanism that occurs without the release of volatiles, resulting in low shrinkage. |

Advanced Characterization Techniques for Phenol Formaldehyde Aniline Polymeric Structures

Spectroscopic Analysis for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and readily available technique for the qualitative analysis of PFA resins. By identifying the characteristic absorption bands of specific functional groups, FTIR provides evidence of the successful incorporation of aniline (B41778) into the phenol-formaldehyde backbone and monitors the curing process.

The FTIR spectrum of a PFA resin is a composite of the vibrations of its constituent monomers and the new linkages formed during polymerization. Key characteristic absorption bands are summarized in the table below. The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of O-H stretching vibrations from phenolic hydroxyl groups and N-H stretching from the aniline moieties. The presence of aromatic C=C stretching vibrations is confirmed by peaks around 1600-1475 cm⁻¹. Methylene (B1212753) bridges (-CH₂-), which link the aromatic rings, exhibit characteristic bending and stretching vibrations. The incorporation of aniline can be inferred from the presence of bands associated with C-N stretching and N-H bending.

Detailed Research Findings:

The broad peak observed around 3300 cm⁻¹ is a result of overlapping O-H and N-H stretching vibrations, confirming the presence of both phenolic and aniline functional groups in the polymer structure.

Aromatic C=C stretching vibrations are typically observed at approximately 1610 cm⁻¹ and 1478 cm⁻¹. chem-soc.si

The C-O stretching of the phenolic hydroxyl group is identified by the peak around 1224 cm⁻¹. chem-soc.si

Methylene bridges (-CH₂-), which are fundamental to the polymer backbone, show a characteristic C-H bending vibration at about 1478 cm⁻¹. chem-soc.si

Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings provide information about the substitution patterns and are observed in the 900-700 cm⁻¹ region. For instance, ortho-substituted rings can be identified by a peak around 757 cm⁻¹. chem-soc.si

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structural Unit |

|---|---|---|

| 3400-3200 | Stretching | O-H (Phenolic) and N-H (Aniline) |

| 3050-3010 | Stretching | Aromatic C-H |

| 2920-2850 | Stretching | Methylene (-CH₂-) C-H |

| 1610-1580 | Stretching | Aromatic C=C |

| 1510-1475 | Stretching | Aromatic C=C |

| 1478 | Bending | Methylene (-CH₂-) C-H chem-soc.si |

| 1370-1310 | Bending | Phenolic O-H chem-soc.si |

| 1224 | Stretching | Phenolic C-O chem-soc.si |

| 880-750 | Out-of-plane Bending | Aromatic C-H (Substitution Pattern) |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of PFA polymers, providing quantitative information about the different types of protons and carbons in the molecular structure.

¹H NMR Spectroscopy: Proton NMR spectra offer insights into the chemical environment of the hydrogen atoms. In PFA resins, the aromatic protons of the phenol (B47542) and aniline rings resonate in the downfield region (typically 6.0-8.0 ppm). The protons of the methylene bridges connecting the aromatic units appear as singlets or multiplets in the range of 3.5-4.5 ppm. The protons of the hydroxyl (-OH) and amine (-NH₂) groups are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Carbon-13 NMR provides a detailed map of the carbon skeleton of the polymer. The aromatic carbons of the phenolic and aniline units show signals between 110 and 160 ppm. The chemical shifts of these carbons are sensitive to the substitution pattern on the aromatic ring. The carbon of the methylene bridges typically resonates in the range of 30-40 ppm. The presence of aniline can be confirmed by the characteristic chemical shifts of the carbon atoms directly bonded to the nitrogen atom.

Detailed Research Findings:

In ¹³C NMR spectra of phenol-formaldehyde resins, the ortho-para methylene bridges are typically found around 35 ppm, while ortho-ortho methylene bridges are observed near 27 ppm. dtic.mil

The C-OH aromatic carbon in phenol-formaldehyde resins is generally located around 152 ppm. dtic.mil

Unsubstituted ortho and para carbons of the phenolic ring appear at approximately 117 ppm and 120 ppm, respectively. dtic.mil

The introduction of aniline into the polymer matrix will introduce new signals. For instance, in polyaniline, the carbon atoms of the benzenoid rings appear in the region of 124-142 ppm, while the quinoid ring carbons are shifted further downfield.

| Chemical Shift (ppm) | Carbon Type | Structural Unit |

|---|---|---|

| 30-40 | -CH₂- | Methylene bridges |

| 115-130 | Aromatic CH | Phenolic and Aniline rings |

| 130-145 | Aromatic C-N | Aniline ring |

| 150-160 | Aromatic C-O | Phenolic ring |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the PFA polymer. The absorption of UV or visible light excites electrons from the ground state to higher energy orbitals. The aromatic rings of phenol and aniline contain π-electrons that undergo π → π* transitions upon absorption of UV radiation. The incorporation of aniline and the formation of a conjugated polymer backbone can lead to a bathochromic (red) shift in the absorption maximum.

Detailed Research Findings:

In polyaniline structures, a strong absorption peak around 206 nm is attributed to the n → π* transition.

Another absorption band around 320 nm is often assigned to the π → π* transition in the benzenoid rings.

The UV-vis spectra of polyaniline samples can exhibit three specific absorption bands in the wavelength regions of 250–320 nm, 320–450 nm, and 450–800 nm, which are dependent on the doping level and conjugation extent. mdpi.com

Chromatographic Methods for Molecular Architecture Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of PFA polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. The method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. By calibrating with standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PFA resin can be determined.

Detailed Research Findings:

GPC is frequently used to characterize phenol-formaldehyde resins and quantify the amounts of different oligomeric species. chromatographyonline.com

The molecular weight of lignin-based phenolic resins has been reported with Mw up to 1917 g/mol and a PDI of 1.451. researchgate.net The molecular weight of PFA resins is expected to be in a similar range, depending on the synthesis conditions.

| Parameter | Description | Typical Value |

|---|---|---|

| Mn (g/mol) | Number-Average Molecular Weight | 500 - 1500 |

| Mw (g/mol) | Weight-Average Molecular Weight | 800 - 3000 |

| PDI | Polydispersity Index (Mw/Mn) | 1.5 - 2.5 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile molecules like synthetic polymers. In this method, the polymer sample is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight of individual oligomers.

Detailed Research Findings:

MALDI-TOF MS can be used to investigate the curing acceleration of phenol-formaldehyde resins. researchgate.net

The technique can identify different oligomeric species and provide information about the degree of substitution. chromatographyonline.com

For phenol-formaldehyde resins, the major peak-to-peak mass increments observed are often 106 Da and 136 Da, corresponding to different repeating units. researchgate.net The analysis of PFA resins would reveal additional mass increments corresponding to the incorporation of aniline units.

Gas Chromatography for Unreacted Monomer Determination

Gas chromatography (GC) is a pivotal analytical technique for the quantitative determination of residual, unreacted monomers such as phenol and aniline within the phenol-formaldehyde-aniline polymer matrix. The presence and concentration of these free monomers are critical parameters, as they influence the final properties of the polymer and can also be a concern due to their potential reactivity and environmental impact. The analysis of free phenol and aniline provides a clear indication of the extent of the polymerization reaction.

In a typical GC analysis, the polymer sample is dissolved in a suitable solvent, and any unreacted monomers are extracted. This solution is then injected into the gas chromatograph. The components of the sample are vaporized and carried by an inert gas through a chromatographic column. The separation of phenol and aniline is achieved based on their differential partitioning between the mobile gas phase and the stationary phase within the column. As the separated components exit the column, they are detected, and the resulting signals are used to quantify their concentrations.

Research findings have demonstrated that the quantities of free aniline and phenol can vary depending on the specific formulation of the PFA resin. For instance, in certain preparations, some resin samples display a lower percentage of free aniline, indicating that the aniline has almost fully reacted with formaldehyde (B43269). Similarly, the percentage of free phenol can differ across various resin samples.

Table 1: Unreacted Monomer Content in Phenol-Formaldehyde-Aniline Resins

This table illustrates the percentage of free phenol and aniline in different PFA resin samples as determined by gas chromatography.

| Resin Sample | Free Phenol (%) | Free Aniline (%) |

|---|---|---|

| PFA Sample 1 | 1.2 | 0.5 |

| PFA Sample 2 | 0.8 | 0.3 |

| PFA Sample 3 | 1.5 | 0.7 |

Microscopic and Morphological Characterization

The microscopic and morphological characteristics of phenol-formaldehyde-aniline polymers are fundamental to understanding their structure-property relationships. Techniques such as transmission and scanning electron microscopy, along with X-ray diffraction, provide detailed information from the nanoscale to the microscale, including the arrangement of polymer chains and the surface topography.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for investigating the nanostructure of polymeric materials. mdpi.com In the context of phenol-formaldehyde-aniline based composites, such as those incorporating organoclays, HRTEM can reveal the dispersion and exfoliation of nanoscale fillers within the polymer matrix. mdpi.com For instance, in melamine (B1676169) aniline formaldehyde-organoclay nanocomposite foams, HRTEM images have shown that organoclay flakes can be exfoliated within the resin matrix. mdpi.com The images can distinguish the aggregated resin microspheres which, through interaction, form a three-dimensional cluster-like growth. mdpi.com The introduction of aniline into the formaldehyde resin structure can lead to textural changes in the polymeric matrix, which are observable at the nanoscale with HRTEM. mdpi.com This level of detail is crucial for understanding how additives and modifications to the polymer formulation affect the material's internal structure and, consequently, its mechanical and thermal properties.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is extensively used to study the surface morphology of polymers. researchgate.netresearchgate.net For aniline-containing formaldehyde resins, SEM analysis provides valuable information on the surface topography, homogeneity, and the presence of any aggregates or domains. researchgate.net For example, in studies of cyclohexanone-formaldehyde resins modified with 4-vinyl aniline, SEM images have revealed very aggregated morphologies in some formulations. researchgate.net In contrast, after thermal curing, the surface of other formulations appeared noticeably homogeneous and smooth. researchgate.net Similarly, in aniline-formaldehyde composites, SEM can be used to characterize the morphology of the material, which can be influenced by the ratio of components and the presence of any reinforcing agents. researchgate.net The insights gained from SEM are vital for applications where surface properties, such as adhesion and friction, are important.

X-ray Diffraction (XRD) for Crystalline and Amorphous Phases

X-ray Diffraction (XRD) is the primary technique for determining the degree of crystallinity in polymeric materials. drawellanalytical.comnih.gov Phenolic resins, in general, are known to be amorphous, and this is confirmed by XRD analysis which shows a lack of sharp peaks, indicating an absence of long-range ordered crystalline structures. researchgate.netnih.gov Instead, a broad "amorphous halo" is typically observed in the XRD pattern, which is characteristic of the short-range order found in amorphous materials. drawellanalytical.comresearchgate.net

For phenol-formaldehyde-aniline polymers, a similar amorphous nature is expected. The XRD patterns of these resins would likely exhibit broad diffraction humps, confirming their amorphous structure. researchgate.net In some related polymers, such as those produced through plasma polymerization of aniline, the XRD patterns can reveal a semi-crystalline nature, with crystalline domains embedded within an amorphous matrix. nih.gov However, for the thermosetting phenol-formaldehyde-aniline resins prepared by conventional condensation polymerization, a predominantly amorphous structure is anticipated. researchgate.netnih.gov The position and breadth of the amorphous halo can provide information about the average spacing between polymer chains. drawellanalytical.com

Thermomechanical Analysis for Polymer Network Assessment

Thermomechanical analysis encompasses a suite of techniques used to evaluate the mechanical properties of a material as a function of temperature. For thermosetting polymers like phenol-formaldehyde-aniline, these analyses are crucial for assessing the structure and integrity of the cross-linked polymer network. The degree of cross-linking significantly influences the material's strength, stiffness, and thermal stability. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a material as a function of temperature in a controlled atmosphere. It provides a quantitative assessment of the thermal stability and decomposition profile of the polymer. For phenol-formaldehyde-aniline resins, TGA is used to determine the onset of thermal degradation, the temperatures of maximum decomposition rates, and the amount of residual char at high temperatures.

The TGA thermogram of a cured phenolic resin typically shows an initial slight weight loss due to the evaporation of residual water or solvents. researchgate.net This is followed by a significant weight loss at higher temperatures, corresponding to the degradation of the polymer network. core.ac.uk The thermal degradation of phenolic resins occurs through the scission of polymer chains, leading to the formation of volatile compounds and a stable char residue. uobasrah.edu.iq The high char yield is a characteristic feature of phenolic resins, contributing to their excellent fire-resistant properties. The incorporation of aniline into the phenol-formaldehyde matrix can influence the thermal stability and the decomposition pathway.

Table 2: Thermal Decomposition Data for Phenolic Resins from TGA

This table presents typical thermal decomposition parameters for different phenolic resins, including onset decomposition temperature, peak decomposition temperature, and char yield at 700°C.

| Resin Type | Onset Decomposition (°C) | Peak Decomposition (°C) | Char Yield at 700°C (%) |

|---|---|---|---|

| Standard Phenol-Formaldehyde | ~300 | ~550 | ~60 |

| Modified Phenol-Formaldehyde | ~320 | ~570 | ~65 |

The decomposition often occurs in multiple steps, which can be visualized as distinct peaks in the derivative thermogravimetric (DTG) curve. ncsu.eduresearchgate.net These peaks correspond to different degradation processes within the polymer structure. ncsu.edu The thermal stability is influenced by factors such as the degree of cross-linking and the specific chemical structure of the resin. uobasrah.edu.iq

Differential Scanning Calorimetry (DSC) for Curing Behavior and Transitions

Differential Scanning Calorimetry (DSC) is a pivotal thermal analysis technique employed to investigate the curing process and thermal transitions of Phenol-Formaldehyde-Aniline (PFA) resins. By measuring the heat flow into or out of a sample as a function of temperature or time, DSC provides critical data on the exothermic curing reactions and endothermic transitions such as the glass transition temperature (Tg).

The curing of PFA resins, like conventional phenol-formaldehyde (PF) resins, involves complex chemical reactions, including addition and condensation reactions, which are observable as exothermic peaks in a DSC thermogram. The incorporation of aniline into the phenolic matrix influences these curing characteristics. Research on resol-based phenol-aniline-formaldehyde (PAF) resins has shown that the glass transition temperatures (Tg) of these terpolymers can range from 72°C to 110°C. ajchem-a.com This variation is attributed to differences in the monomer composition and the resulting polymer structure. ajchem-a.com

In a typical DSC analysis of phenolic resins, one or two exothermic peaks may be observed. The first, often appearing at lower temperatures (around 98-129°C), is generally attributed to the addition reactions of formaldehyde with phenol and aniline. usda.govsemanticscholar.orgadhesion.kr The second, higher temperature peak (approximately 139-151°C), corresponds to the condensation reactions of methylol groups, leading to the formation of a cross-linked network. usda.govsemanticscholar.orgadhesion.kr The specific temperatures and enthalpies of these reactions are influenced by factors such as the molar ratio of reactants, the type and concentration of catalysts, and the presence of moisture. usda.govkpi.ua For aniline-modified systems, the reactivity of aniline with formaldehyde and its subsequent incorporation into the polymer backbone can alter the position and magnitude of these exothermic events.

The glass transition temperature (Tg) is another crucial parameter determined by DSC. It represents the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For PAF resins, the Tg is a key indicator of the degree of cure and the final network structure. The reported range of 72-110°C for PAF resins indicates that the inclusion of aniline can significantly impact the polymer's thermal properties. ajchem-a.com

Interactive Table: DSC Data for Phenol-Aniline-Formaldehyde (PAF) Resins

| Resin Sample | Glass Transition Temperature (Tg) (°C) | Curing Onset Temperature (°C) | Curing Peak Temperature (°C) |

|---|---|---|---|

| PAF Resin 1 | 72 | Not Reported | Not Reported |

| PAF Resin 2 | 85 | Not Reported | Not Reported |

| PAF Resin 3 | 98 | Not Reported | Not Reported |

| PAF Resin 4 | 110 | Not Reported | Not Reported |

| PAF Resin 5 | 105 | Not Reported | Not Reported |

Note: The data presented is based on findings for resol-based phenol-aniline-formaldehyde resins. ajchem-a.com Curing onset and peak temperatures for these specific samples were not detailed in the source.

Other Characterization Techniques

For phenol-aniline-formaldehyde resins, the nitrogen content is a direct indicator of the amount of aniline that has been successfully integrated into the polymer backbone. Studies have reported the elemental analysis of various PAF resin formulations. ajchem-a.com

Interactive Table: Elemental Analysis Data for Phenol-Aniline-Formaldehyde (PAF) Resins

| Resin Sample | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % |

|---|---|---|---|

| PAF Resin 1 | 68.45 | 5.82 | 4.85 |

| PAF Resin 2 | 67.98 | 5.76 | 5.23 |

| PAF Resin 3 | 67.55 | 5.69 | 5.61 |

| PAF Resin 4 | 67.14 | 5.62 | 5.98 |

| PAF Resin 5 | 66.75 | 5.55 | 6.34 |

Data is based on the elemental analysis of resol-based phenol-aniline-formaldehyde resins. ajchem-a.com

Rheological studies are essential for understanding the flow behavior of PFA resins before and during curing. Key parameters investigated include viscosity and gel time, which are critical for processing and application of the resin.

Viscosity is a measure of a fluid's resistance to flow. For thermosetting resins like PFA, the initial viscosity is a crucial factor for processes such as impregnation, coating, and molding. The viscosity of phenolic resins is influenced by temperature, solid content, molecular weight, and the degree of pre-polymerization. nih.govmdpi.com The introduction of aniline can affect the viscosity by altering the molecular interactions and the rate of initial condensation reactions. Dynamic viscosity measurements can be performed using rotational rheometers to characterize the resin's behavior at different temperatures and shear rates. mdpi.com

Gel time is the time required for a thermosetting resin to transition from a liquid to a semi-solid (gel) state at a specific temperature. vt.edu This transition marks the onset of the formation of an infinite molecular network. The gel point is a critical processing parameter, as it defines the working life or pot life of the resin. cabidigitallibrary.org For PFA resins, the gel time is influenced by the reactivity of the system, which is dependent on the concentration of aniline, the formaldehyde to phenol/aniline ratio, and the curing temperature. Studies on aniline-modified phenolic resols have shown that the aniline content can be adjusted to control the pot life and the rate of thermal hardening. google.com For instance, the gel time of a phenolic resol can be significantly influenced by the addition of small percentages of aniline. google.com

Interactive Table: Gel Time of Aniline-Modified Phenolic Resol

| Aniline Content (% by weight) | Gel Time at 20°C (minutes) |

|---|---|

| 0 | 10 |

| 1 | 21 |

| 2 | 40 |

This data illustrates the effect of aniline on the gel time of a specific phenolic resol system when heated. google.com

Applications and Performance Enhancement of Phenol Formaldehyde Aniline Based Materials

Role in High-Performance Composites and Laminated Materials

Aniline-modified phenol-formaldehyde resins play a crucial role in the manufacturing of high-performance composites and laminated materials, particularly for electrical applications. Standard phenol-formaldehyde resins are already used to create laminates by impregnating layers of materials like paper, fiberglass, or cotton with the resin and then curing them under heat and pressure to form a solid thermoset polymer matrix. multiscreensite.comssc.edu.in

The introduction of aniline (B41778) into the resin formulation has been found to yield superior electrical insulation and dielectric properties compared to straight phenolic resins. google.com Patents describe the creation of aniline-phenol-formaldehyde resins specifically for laminates used in electrical components, which exhibit excellent physical properties and good punchability. google.com These resins can be applied to various base materials, including kraft paper, alpha cellulose (B213188), and asbestos (B1170538) paper, to produce laminates for electrical grades. google.com

Furthermore, the chemical modification of phenolic resin with aniline derivatives can produce a higher molecular weight resin. researchgate.net When used as a curing agent for epoxy resins in the production of epoxide woven glass fabric laminated sheets, this modified resin results in a laminate with exceptionally high insulation resistance after immersion in water (greater than 10¹¹Ω). researchgate.net The incorporation of aniline can also increase the flexibility of the cured resin by reducing the crosslinking density, which is advantageous in applications requiring less brittleness. ua.pt

Table 1: Comparison of Properties in Aniline-Modified vs. Standard Phenolic Laminates| Property | Standard Phenol-Formaldehyde Laminate | Aniline-Phenol-Formaldehyde Laminate | Performance Enhancement |

|---|---|---|---|

| Electrical Insulation | Good | Superior | Improved resistance and dielectric properties. google.com |

| Flexibility | Brittle | More Flexible | Lower crosslinking density reduces brittleness. ua.pt |

| Impact Strength | Standard | Increased | Plasticized versions show enhanced impact strength. google.com |

| Water Immersion Resistance | Good | Excellent | Insulation resistance >10¹¹Ω after water immersion in specific formulations. researchgate.net |

Functionality as Adhesives and Binders

Phenol-formaldehyde resins are widely used as adhesives and binders due to their strong, durable, and moisture-resistant bonds. researchgate.net They are particularly effective for materials that require long-term performance under harsh conditions. The modification of these resins with arylamines, such as aniline, can enhance their properties, leading to products that combine fast curing times with good physical characteristics, making them highly suitable for wood adhesives. google.com

In the wood products industry, phenol-formaldehyde adhesives are the standard for manufacturing exterior-grade panels like plywood and Oriented Strand Board (OSB) due to their excellent water and weather resistance. christinedemerchant.commdpi.com These adhesives form strong chemical bonds with the lignin (B12514952) component in wood, contributing to their superior performance. christinedemerchant.com While specific data on phenol-formaldehyde-aniline resins in this application is limited, the general properties of PF resins are foundational. They require heat and pressure to cure, a process that creates a fully waterproof bond, making them essential for structural panels used in construction. christinedemerchant.complywoodandpanel.com.au

PF resins are known for their low formaldehyde (B43269) emissions after curing compared to urea-formaldehyde resins, which are typically used for interior applications. mdpi.com The industry standard for structural panels relies on these highly durable and waterproof phenolic adhesives. plywoodandpanel.com.au

Table 2: Typical Mechanical Properties of PF-Bonded Wood Panels| Panel Type | Property | Typical Value Range | Reference Standard |

|---|---|---|---|

| Plywood | Tensile Shear Strength (wet) | >1.0 N/mm² | EN 314-2 Class 3 srce.hr |

| OSB | Modulus of Rupture (MOR) | 20-30 N/mm² | EN 300 |

| OSB | Modulus of Elasticity (MOE) | 3500-4500 N/mm² | EN 300 |

| OSB | Internal Bond (IB) Strength | 0.3-0.5 N/mm² | EN 300 |

In the foundry industry, phenolic resins are used as binders for sand to create molds and cores for casting metals like iron, steel, and non-ferrous alloys. fenolit.si The resin is mixed with sand, and upon curing, it forms a strong, rigid structure capable of withstanding the high temperatures of molten metal. fenolit.si

Phenolic resins for foundry applications can be modified with various compounds that are reactive with formaldehyde, and aniline is cited as one such potential modifier. google.com These binders are critical for different casting processes, including "No-Bake" and gas-curing "Cold-Box" systems. fenolit.siprimafond.com The choice of resin affects the strength of the core, curing speed, and the quality of the final casting. The high thermal stability of phenolic binders is a key advantage, ensuring the mold maintains its shape during the casting process. primafond.com

Utilization in Polymeric and Plastic Products

The robustness and thermosetting nature of phenol-formaldehyde resins make them suitable for a wide range of molded plastic products and protective coatings. The incorporation of aniline can further tailor the properties of these materials for specific performance requirements.

Phenol-formaldehyde resins were the basis for Bakelite, one of the first commercially successful synthetic plastics, used for everything from electrical insulators to consumer goods. wikipedia.org These resins are known for producing molded products that are heat-resistant and durable. researchgate.net

The modification with aniline can enhance these properties. For instance, phenol-formaldehyde-aniline condensation products, when plasticized, are suitable for producing molded masses with increased impact strength. google.com This demonstrates a pathway to overcoming the inherent brittleness of standard phenolic resins. ua.pt Blends of melamine-formaldehyde resin and aniline-phenol-formaldehyde resin have also been developed for molded articles, particularly for applications like ignition systems that require good dimensional stability and electrical properties. google.com

Phenol-formaldehyde resins are valued in the coatings industry for their exceptional adhesion, heat resistance, and chemical resistance. specialchem.com They are used in protective coatings for industrial equipment, automotive parts, and metal packaging like cans and drums. specialchem.comspecialchem.com These resins can be formulated as either solvent-based or water-based systems and are often combined with other polymers like epoxy or polyester (B1180765) resins to achieve desired film properties such as flexibility and adhesion. specialchem.com

While direct research on phenol-formaldehyde-aniline coatings is not abundant, related studies on other aniline-modified resins suggest potential benefits. For example, the inclusion of aniline groups in a resin structure can promote adhesive strength and provide corrosion inhibition on metal surfaces. emerald.com This suggests that aniline-modified PF resins could offer enhanced performance in protective and industrial coating applications.

Development of Insulation Materials and Foams

Phenolic insulation, derived from the combination of a phenol-formaldehyde resin with a foaming agent, is recognized for its excellent insulation values, high closed-cell content, and fine cell structure. mdpi.com The resulting rigid foam core is lightweight and offers high flame retardancy and good thermal insulation. mdpi.comasianpubs.org The incorporation of aniline into the polymer network serves to further enhance these properties, particularly in nanocomposite systems.

The synthesis of terpolymer foams from melamine (B1676169), aniline, and formaldehyde (MAF) represents a significant advancement over traditional melamine-formaldehyde (MF) foams. asianpubs.org The inclusion of aniline-formaldehyde bridges into the polymer network increases the material's elasticity, leading to improved ductility and mechanical stability. asianpubs.org A key advantage of incorporating aniline is the enhanced resistance to water compared to standard melamine-formaldehyde resins. asianpubs.org

Further performance gains are achieved by reinforcing these MAF foams with organoclay to create Melamine-Aniline-Formaldehyde Organoclay Nanocomposite Foams (MAFOCFs). asianpubs.org Research demonstrates that the addition of organoclay can significantly improve both compressive strength and thermal insulation performance. For instance, a nanocomposite foam with a low organoclay content (0.30%) exhibited a compressive strength of 0.33 MPa and a thermal conductivity coefficient of 0.051 W/m·K. acs.org Despite their low bulk densities, these nanocomposite foams show notably high compressive strengths, with one variant reaching 0.40 MPa. acs.org

The table below summarizes the comparative performance of these advanced foam materials.

| Material Type | Key Feature | Compressive Strength | Thermal Conductivity (λ) | Reference |

| Melamine Formaldehyde Foam (MFF) | Baseline | Lower than MAFF | Not specified | asianpubs.org |

| Melamine Aniline Formaldehyde Foam (MAFF) | Aniline incorporation | Higher than MFF | Not specified | asianpubs.org |

| MAF Organoclay Nanocomposite (MAFOCF) | Organoclay reinforcement | Up to 0.40 MPa | As low as 0.051 W/m·K | acs.org |

These findings indicate that MAF-based nanocomposite foams are promising novel materials for advanced thermal insulation applications. acs.org

Specialized Applications in Friction and Abrasive Materials

Phenol-formaldehyde resins are critical binders in the manufacture of friction materials for the automotive, rail, and aircraft industries due to their exceptional heat resistance and mechanical strength. semanticscholar.orgresearchgate.net The resin binder largely determines the limits of heat resistance for materials such as brake pads, brake linings, and clutch discs. semanticscholar.orgresearchgate.net During braking, kinetic energy is converted into significant heat, and phenolic resins maintain their structural integrity and performance at temperatures up to 250°C, eventually charring to a high carbon content without melting. semanticscholar.org

The incorporation of aniline or other modifiers into the PF resin formulation can further optimize performance. Modifications can improve flexibility, tear resistance, and braking softness, while also enhancing resistance to hydraulic fluids and water. researchgate.net In the field of abrasives, such as grinding wheels and sandpapers, phenolic resins are used extensively as binders that provide the necessary strength, temperature resistance, and durability, ensuring user safety by preventing product failure like wheel shattering. epa.govnih.gov The non-reversible nature of the phenol-formaldehyde reaction ensures that the final cured product is stable and robust. nih.gov

Advanced Applications in Aerospace and Electronics

The unique properties of phenol-formaldehyde resins, particularly when modified, make them indispensable in the aerospace and electronics industries. asianpubs.orggoogle.com Their high thermal stability, chemical resistance, flame retardancy, and electrical insulation properties are paramount for these high-performance sectors. asianpubs.org

In aerospace, phenol-formaldehyde composites are used in aircraft interior paneling due to their resistance to extreme temperatures and moisture. d-nb.info They are also integral to ablative heat shields for spacecraft, where the resin's pyrolysis properties help to absorb and dissipate the intense heat generated during atmospheric re-entry. qub.ac.uk Furthermore, honeycomb structures reinforced with phenolic resins are used in wings and cabin flooring, providing high impact resistance and heat resistance, especially in proximity to engines. nih.gov The high friction resistance of these resins also makes them a component in aircraft brake pads. d-nb.info